Kathon 930

Overview

Description

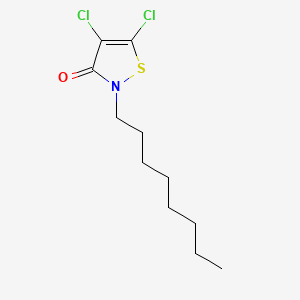

Kathon 930, also known as 4,5-dichloro-2-octyl-4-isothiazolin-3-one (DCOIT; CAS 64359-81-5), is a broad-spectrum isothiazolinone-based biocide widely used in antifouling coatings, paints, and industrial preservation systems . Its molecular formula is C₁₁H₁₇Cl₂NOS, with a molecular weight of 282.23 g/mol. Structurally, it features a dichlorinated isothiazole ring and an octyl side chain, contributing to its hydrophobic properties and stability in harsh environments .

This compound exhibits potent antimicrobial activity against fungi, bacteria, and algae at low concentrations (effective in the ppm range) and remains stable under ambient temperatures for over a year . Its efficacy spans a wide pH range (3–9), making it suitable for diverse industrial applications, including marine coatings and construction materials . However, its high stability also raises environmental concerns, as it persists longer than degradable alternatives like essential oils .

Biological Activity

Kathon 930, also known as dichlorooctylisothiazolinone (DCOIT), is a biocide widely used in various applications, particularly in antifouling coatings and as a preservative in cosmetic products. This article explores its biological activity, focusing on its toxicity, ecological impact, and potential health effects based on diverse research findings.

- Chemical Name : 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

- CAS Number : 64359-81-5

- Molecular Formula : C11H17Cl2NOS

- Structure : DCOIT belongs to the isothiazolinone family, characterized by a thiazole ring and two chlorine atoms.

Antifouling Properties

This compound is primarily recognized for its antifouling properties. Studies have demonstrated its effectiveness against various marine organisms, including algae and barnacles. The following table summarizes key findings related to its antifouling activity:

| Organism | LD50 (ppm) | Reference |

|---|---|---|

| Marine algae (Enteromorpha) | 2.0 | |

| Marine diatom (Amphora) | 3.4 | |

| Barnacle larvae (Balanus) | 0.34 |

These values indicate that DCOIT exhibits high toxicity at low concentrations, making it an effective agent for controlling marine fouling.

Ecotoxicological Effects

Research has highlighted the ecotoxicological implications of DCOIT on aquatic organisms. A study utilizing behavioral assays on coral larvae revealed significant impacts:

- Coral larvae exposed to DCOIT-coated surfaces exhibited reduced swimming activity and velocity, remaining almost stationary compared to control groups .

- Such behavioral changes can affect fitness and survival rates in natural populations, indicating that even sub-lethal exposures can have profound ecological consequences .

Allergic Reactions and Human Health

This compound is known to cause allergic contact dermatitis in humans. Notable case studies include:

- Occupational Exposure : Workers in industries using this compound reported allergic reactions leading to dermatitis .

- Cosmetic Use : The introduction of Kathon CG in cosmetic formulations has been linked to increased cases of contact sensitization among consumers .

The mechanism of sensitization appears to involve the compound's ability to act as a hapten, binding to skin proteins and eliciting immune responses.

Case Studies

Several case studies illustrate the biological activity and health implications of this compound:

- Study on Dermatitis : A cohort of workers exposed to this compound during manufacturing processes developed dermatitis symptoms, confirming its allergenic potential .

- Environmental Impact Assessment : Field tests indicated that DCOIT enhances the efficacy of copper-based antifouling paints but raises concerns regarding its environmental persistence and toxicity to non-target organisms .

Chemical Reactions Analysis

Decomposition Pathways

Kathon 930 decomposes under extreme temperatures (>200°C) or incompatible conditions, yielding hazardous byproducts:

-

Thermal Degradation : Produces carbon oxides (CO, CO₂), hydrogen chloride (HCl), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) .

-

Hydrolytic Stability : Stable in neutral water but hydrolyzes in strongly acidic/basic media, releasing chlorine ions .

Table 2: Decomposition Products and Conditions

| Condition | Products | Hazard Class (GHS) |

|---|---|---|

| High Temperature | CO, CO₂, HCl, NOₓ, SOₓ | Acute Toxicity (H330) |

| Strong Oxidizers | Reactive intermediates (unstable) | Corrosive (H314) |

Antifungal Mechanism

This compound inhibits fungal growth by disrupting cellular metabolism:

-

Thiol Reactivity : The isothiazolone ring reacts with thiol (-SH) groups in microbial enzymes, irreversibly inactivating them .

-

Chlorine Release : Electropositive chlorine atoms enhance electrophilic attack on microbial cell membranes .

Incompatibilities

-

Strong Oxidizers : Reacts violently with peroxides, chlorates, or nitrates, generating toxic gases .

-

Metals : Corrodes copper and aluminum alloys in prolonged contact .

Environmental Reactivity

-

Aquatic Toxicity : Releases chlorinated byproducts toxic to aquatic organisms (LC₅₀ <1 mg/L for fish) .

-

Photodegradation : UV exposure accelerates breakdown into less persistent but still bioactive metabolites .

Table 3: Environmental Fate Data

| Parameter | Value | Source |

|---|---|---|

| Log Kow | 0.401 (CMI analog) | |

| Aquatic Half-life | 7–14 days (pH 7, 25°C) | |

| Bioaccumulation | Low (BCF <100) |

Catalytic and Stabilizing Interactions

In wood preservatives and coatings, this compound’s stability is enhanced by:

-

Nanoparticle Encapsulation : Silica or polymer matrices slow release, reducing oxidative degradation.

-

Synergists : Combined with quaternary ammonium compounds to broaden antimicrobial spectrum .

This compound’s reactivity is central to its biocidal efficacy but necessitates careful handling due to its decomposition hazards and environmental persistence. Ongoing research focuses on stabilizing its active form while mitigating ecological risks .

Q & A

Basic Research Questions

Q. What experimental design principles should guide studies on Kathon 930’s antimicrobial efficacy?

- Methodological Answer: Use randomized controlled trials (RCTs) with dose-response curves to evaluate efficacy. Include negative controls (e.g., solvent-only) and positive controls (e.g., established biocides). Employ ANOVA or non-parametric tests to compare microbial growth inhibition across concentrations. Replicate experiments ≥3 times to ensure statistical power .

Q. How can researchers validate the purity of this compound in laboratory settings?

- Methodological Answer: Combine chromatographic (e.g., HPLC with UV detection) and spectroscopic techniques (e.g., NMR). Compare retention times and spectral data against certified reference standards. Document purity thresholds (e.g., ≥95%) and validate via spike-recovery experiments .

Q. What are the best practices for assessing this compound’s stability in aqueous solutions?

- Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS to quantify degradation products over time. Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Q. How should researchers design ecotoxicological studies for this compound?

- Methodological Answer: Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna, algae). Measure endpoints like LC50/EC50 and NOEC (No Observed Effect Concentration). Include sediment-water partitioning studies to assess environmental fate .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

- Methodological Answer: Perform systematic reviews with meta-analysis to identify confounding variables (e.g., microbial strain variability, exposure duration). Validate hypotheses via proteomic or transcriptomic profiling to map metabolic disruptions .

Q. What strategies are effective for integrating multi-omics data in this compound toxicity studies?

- Methodological Answer: Use pathway analysis tools (e.g., KEGG, GO enrichment) to correlate genomic, proteomic, and metabolomic datasets. Apply machine learning models (e.g., random forests) to identify biomarkers of toxicity. Validate through targeted knock-out/knock-in experiments .

Q. How can researchers address discrepancies in this compound’s biodegradation rates across studies?

- Methodological Answer: Standardize test conditions (e.g., ISO 10634 for water solubility). Use isotopically labeled this compound (e.g., ¹⁴C) to track mineralization rates. Compare microbial consortia diversity via 16S rRNA sequencing to identify biodegradation drivers .

Q. What frameworks support the development of predictive models for this compound’s environmental persistence?

- Methodological Answer: Apply fugacity models to predict compartmental distribution (air, water, soil). Calibrate with field data using Bayesian inference. Incorporate climate variables (e.g., temperature, rainfall) to assess regional variability .

Q. How should researchers design cross-disciplinary studies to evaluate this compound’s synergies with other biocides?

- Methodological Answer: Use checkerboard assays or factorial designs to test combinatorial effects. Calculate fractional inhibitory concentration (FIC) indices. Validate synergies via time-kill kinetics and confocal imaging of biofilms .

Q. What ethical and reproducibility standards are critical for collaborative this compound research?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) with version control. Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .

Comparison with Similar Compounds

Chemical Composition and Key Properties

The table below compares Kathon 930 with other isothiazolinone-based biocides and functionally similar compounds:

Key Findings:

Efficacy :

- This compound demonstrates superior potency at lower concentrations (1.88 ppm) compared to Kathon 886 MW (5–10 ppm) and Kathon 893 (10–20 ppm) .

- Essential oils require higher doses (10–50 ppm) and degrade rapidly, limiting their industrial utility .

Stability :

- This compound and Kathon 893 exhibit long-term stability (>1 year), whereas CMIT in Kathon 886 MW degrades faster under UV exposure .

- Essential oils lose efficacy within weeks due to oxidation and volatilization .

Toxicity: this compound has the lowest No Observed Effect Level (NOEL) in inhalation studies (0.02 mg/m³), indicating higher acute toxicity compared to Kathon 886 MW (0.34 mg/m³) and Kathon 893 (0.64 mg/m³) . CMIT in Kathon 886 MW is more reactive and irritant than OIT-based formulations .

Applications: this compound is preferred in marine antifouling coatings due to its hydrophobicity and durability . Kathon 893’s high OIT content makes it suitable for non-aqueous systems like hydraulic fluids .

Structural and Functional Differences

- This compound vs. Kathon 886 MW: this compound’s dichlorinated structure enhances biocidal activity and UV stability compared to the methyl-isothiazolinone (CMIT) in Kathon 886 MW . CMIT in Kathon 886 MW is more water-soluble but less persistent in organic matrices .

This compound vs. Kathon 893 :

- This compound vs. Essential Oils: Synthetic isothiazolinones like this compound offer predictable performance, while essential oils vary in composition and efficacy .

Preparation Methods

Industrial Synthesis via Chlorination of Thioamide Precursors

The primary industrial method for synthesizing Kathon 930 involves the chlorination of thioamide precursors. A patented process outlines the coproduction of DCOIT and 2-n-octyl-4-isothiazolin-3-one (OIT), leveraging controlled chlorination conditions .

Reaction Overview

The synthesis begins with N,N'-di-n-octyldithiodipropionamide or N-n-octylmercaptopropionamide as the starting material. These precursors undergo chlorination with gaseous chlorine (Cl₂) in a solvent medium, yielding DCOIT through cyclization and dichlorination . The reaction is exothermic, necessitating precise temperature control to prevent side reactions.

Key Parameters:

| Parameter | Details |

|---|---|

| Starting Material | N,N'-di-n-octyldithiodipropionamide or N-n-octylmercaptopropionamide |

| Reagent | Chlorine gas (Cl₂) |

| Solvent | Unspecified organic solvent (likely chlorinated hydrocarbons) |

| Temperature Control | Maintained to manage exothermicity |

| Reaction Time | Until complete conversion, monitored via chromatography |

Detailed Procedure

-

Charging the Reactor : The precursor and solvent are combined in a chlorination reaction vessel.

-

Chlorination : Cl₂ gas is introduced under agitation. The exothermic reaction requires cooling to maintain temperatures between 20–40°C .

-

Solid-Liquid Separation : Post-reaction, the mixture undergoes filtration to isolate the solid product from the mother liquor.

-

Solvent Recovery : The mother liquor is distilled under reduced pressure to recover and recycle the solvent .

-

Product Isolation : The solid residue is washed and recrystallized to obtain DCOIT with >95% purity .

Yield Optimization

-

Chlorine Stoichiometry : Excess Cl₂ ensures complete dichlorination at the 4- and 5-positions of the isothiazolone ring.

-

Solvent Selection : Polar aprotic solvents enhance reaction homogeneity and product stability .

-

Temperature Gradients : Gradual heating (30–50°C) minimizes decomposition byproducts .

Purification and Isolation Techniques

Crude DCOIT is purified through multi-stage crystallization to meet industrial standards.

Recrystallization

The solid product is dissolved in a warm methanol-water mixture (3:1 v/v) and cooled to 4°C, inducing crystallization. This step removes unreacted precursors and chlorinated intermediates .

Physical Properties of Purified DCOIT:

Analytical Validation

Properties

IUPAC Name |

4,5-dichloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl2NOS/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)16-14/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORQOHRXAJJKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032315 | |

| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes before boiling | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 14 ppm at 25 °C, In deionized water, 6.5 ppm; 4.7 ppm in synthetic seawater, Miscible in most organic solvents | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/mL at 25 °C (melted and solidified) | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.4X10-6 mm Hg at 25 °C | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hexane | |

CAS No. |

64359-81-5 | |

| Record name | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64359-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kathon 930 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064359815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-octyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCY9Q844W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

40-46 °C | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.